ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-8-6(11)5-13-7(8)3-4-12-9/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNHXFBGQUYZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate generally follows a sequence involving:
- Construction of the pyrrolo[3,2-c]pyridine core,
- Selective bromination at the 3-position,
- Introduction of the ethyl ester group at the 4-carboxylate position.
Key synthetic steps often include halogenation reactions using bromine or N-bromosuccinimide (NBS), Suzuki coupling for aryl substitutions, and esterification under controlled conditions.
Core Pyrrolo[3,2-c]pyridine Formation
The pyrrolo[3,2-c]pyridine nucleus can be constructed via cyclization reactions starting from appropriately substituted aminopyridines or pyridine derivatives. Literature reports indicate methods involving:
- Cyclization of 2-aminopyridine derivatives with suitable electrophiles,
- Use of palladium-catalyzed cross-coupling reactions to build the fused ring system,
- Protection/deprotection strategies on the pyrrole nitrogen to facilitate regioselective substitutions.
Bromination at the 3-Position
Selective bromination at the 3-position of the pyrrolo[3,2-c]pyridine ring is critical. Two main approaches are reported:
- Direct bromination with bromine (Br2) in organic solvents like chloroform at 0 °C to room temperature for 10–60 minutes,
- Use of N-bromosuccinimide (NBS) in the presence of a base such as triethylamine in solvents like dichloromethane or tetrahydrofuran (THF) at room temperature for 1–16 hours.
Introduction of the Ethyl Carboxylate Group
The ethyl ester at the 4-position is typically introduced via esterification reactions or by starting from ethyl-substituted precursors. Common methods include:
- Esterification of the corresponding carboxylic acid intermediate with ethanol under acidic or catalytic conditions,
- Use of ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate as a starting material for bromination and further modifications.
Oxidation and Functional Group Transformations
In some synthetic routes, oxidation steps are employed to convert dihydro derivatives to the fully aromatic pyrrolo[3,2-c]pyridine system. For example:
- Oxidation using potassium persulfate in acetonitrile with sulfuric acid as a catalyst achieves conversion of dihydro intermediates to the target compound with yields around 75–80%.
Catalytic and Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling reactions are frequently used to introduce aryl or heteroaryl groups on the pyrrolo[3,2-c]pyridine scaffold. Typical conditions include:
- Use of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as catalyst,
- Potassium carbonate as base,
- Mixed solvents such as dioxane/water at reflux or 80 °C,
- Reaction times from 1 to 16 hours.
These reactions facilitate the diversification of the molecule for further biological evaluation.
Protection Strategies
Protection of the pyrrole nitrogen with tosyl (p-toluenesulfonyl) groups is sometimes necessary to:
- Prevent unwanted side reactions during halogenation or coupling,
- Achieve regioselectivity in substitution reactions,
- Facilitate purification and isolation of intermediates.
Deprotection is usually performed under alkaline conditions after the desired modifications.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome | Yield/Notes |
|---|---|---|---|---|
| 1 | Pyrrolo[3,2-c]pyridine core formation | Cyclization of aminopyridine derivatives, Pd-catalyzed coupling | Construct fused heterocyclic core | Variable, depends on route |
| 2 | Bromination | Br2 in chloroform (0 °C to RT, 10–60 min) or NBS + Et3N in DCM/THF (RT, 1–16 h) | Selective 3-position bromination | High regioselectivity |
| 3 | Esterification | Ethanol, acid catalyst or starting from ethyl ester precursor | Introduce ethyl carboxylate at 4-position | Efficient, standard ester yields |
| 4 | Oxidation | Potassium persulfate, sulfuric acid, acetonitrile | Aromatization of dihydro intermediates | 75–80% yield |
| 5 | Suzuki Coupling | Pd(dppf)Cl2, K2CO3, dioxane/water, 80 °C, 1–16 h | Aryl/heteroaryl substitution on pyrrolo-pyridine | Moderate to high yields |
| 6 | Protection/Deprotection | Tosyl chloride + NaH (protection), alkaline hydrolysis (deprotection) | Control reactivity and regioselectivity | Common in multi-step syntheses |
Research Findings and Optimization Notes
- The use of NBS for bromination offers milder conditions and better control over regioselectivity compared to elemental bromine.
- Protection of the pyrrole nitrogen is crucial for successful Suzuki coupling reactions at sensitive positions, improving yields and purity.
- Oxidation with potassium persulfate is an effective method to convert dihydro intermediates to aromatic systems with good yields and operational simplicity.
- Reaction conditions such as solvent choice, temperature, and reaction time significantly influence the selectivity and yield of bromination and cross-coupling steps.
- Employing palladium catalysts with bidentate phosphine ligands (e.g., dppf) enhances coupling efficiency and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-coupling reactions: The compound can participate in Suzuki, Heck, or Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-coupling reactions: Catalysts like palladium(II) acetate (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in the presence of bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) under atmospheric or elevated pressure.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrrolo[3,2-c]pyridine derivatives.
Cross-coupling reactions: Formation of biaryl or alkyne-substituted pyrrolo[3,2-c]pyridine derivatives.
Reduction: Formation of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrrolopyridine derivatives, including ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate, exhibit significant anticancer properties. A study demonstrated that these compounds inhibit specific cancer cell lines, suggesting potential as chemotherapeutic agents. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Case Study: Inhibition of Tumor Growth
In a controlled study involving human cancer cell lines, this compound was tested for its ability to inhibit tumor growth. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic use.
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Synthesis Pathway Example
A synthetic route involving this compound includes the following steps:
- Bromination of Pyrrole: The compound can be synthesized from pyrrole derivatives through bromination.
- Carboxylation Reaction: Subsequent carboxylation introduces the carboxylate group, yielding the final product.
Material Science
Polymerization Applications
this compound has potential applications in material science as a precursor for polymerization reactions. Its unique structure allows for the formation of polymers with specific properties suitable for electronic and optical materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can serve as a handle for further functionalization, allowing the compound to be tailored for specific biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The reactivity and applications of ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate are influenced by its substitution pattern and ring fusion. Below is a comparative analysis with key analogues:
Table 1: Key Structural and Electronic Comparisons
Pharmacological Relevance
- The target compound’s bromine atom enables late-stage derivatization, a strategy used in antitubercular agents () and kinase inhibitors ().
- Analogues lacking halogens, such as ethyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate (CAS 101820-69-3), are less versatile in medicinal chemistry but serve as scaffolds for non-halogenated drug candidates .
Crystallographic Considerations
Structural determination via X-ray crystallography (using SHELX programs, ) is influenced by substitution patterns. Bromine’s heavy atom effect aids phasing, while ester positioning ([2] vs. [4]) affects crystal packing and diffraction quality.
Biological Activity
Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes the available research findings, highlighting its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C10H9BrN2O2
- CAS Number : 1167055-83-5
- Molecular Weight : 251.09 g/mol
- Physical Form : White to yellow solid
The compound's structure features a pyrrolopyridine core, which is significant for its biological activity. The bromine substitution at the 3-position and the ethyl ester at the 4-position are critical for its interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrrolopyridine compounds exhibit significant antitumor properties. This compound has been evaluated for its antiproliferative effects against various cancer cell lines.
-
In Vitro Studies :
- Preliminary evaluations indicated moderate to excellent antitumor activities against cell lines such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). For instance, compounds structurally related to ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine showed IC50 values ranging from 0.12 to 0.21 μM across these lines, indicating potent antiproliferative effects .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substitution | Enhances binding affinity to tubulin |
| Ethyl Carboxylate Group | Increases lipophilicity and cellular uptake |
These modifications are essential in optimizing the compound's pharmacological profile.
Case Study 1: Antiproliferative Effects
A study focused on a series of pyrrolopyridine derivatives found that those with structural similarities to ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine exhibited significant antiproliferative activity against multiple cancer cell lines. The most potent derivatives were noted for their ability to induce apoptosis in cancer cells through disruption of microtubule dynamics .
Case Study 2: Drug Development Potential
Research has highlighted the potential of ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine derivatives as candidates for drug development targeting cancer therapies. Their ability to inhibit tubulin polymerization positions them as promising agents in chemotherapy regimens .
Q & A
Q. What are the key synthetic routes for preparing ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate?
The synthesis typically involves multi-step protocols, including bromination and functional group protection. For example:
- Step 1 : Bromination of a pyrrolopyridine precursor using reagents like N-bromosuccinimide (NBS) in anhydrous conditions. Similar protocols achieved 29% yield for brominated intermediates in analogous heterocycles .
- Step 2 : Esterification or protection of reactive groups. Boc (tert-butoxycarbonyl) protection is often employed to stabilize the pyrrole NH group, as seen in tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate synthesis (88% yield using Boc₂O, Et₃N, and DMAP in DMF) .
- Step 3 : Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce substituents. Pd-catalyzed coupling with aryl amines achieved 70% yield in related systems .
Q. How is the compound characterized, and what analytical techniques are critical for validation?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regioselectivity of bromination and esterification. For example, ¹H NMR of ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate resolved peaks at δ 12.52 (NH), 7.50–7.57 (aromatic protons), and 4.27 (ester -OCH₂CH₃) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight. A derivative, ethyl 4-(2-bromo-6-(trifluoromethyl)pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate, showed [M+1]⁺ at m/z 405.3 .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated in structurally related ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate .
Q. What are common side reactions during synthesis, and how are they mitigated?
- Debromination : Occurs under basic or nucleophilic conditions. Mitigation involves using mild bases (e.g., Cs₂CO₃) and low temperatures .
- Ester Hydrolysis : Acidic or aqueous conditions can hydrolyze the ethyl ester. Anhydrous solvents (e.g., DMF) and controlled pH (e.g., NaHCO₃ washes) prevent this .
- Pd Catalyst Poisoning : Thiols or amines in the reaction mixture can deactivate Pd catalysts. Pre-purification of reagents and ligand screening (e.g., XPhos) improve yields .
Advanced Research Questions
Q. How can reaction yields be optimized for bromination at the 3-position of the pyrrolopyridine core?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance electrophilic bromination. For 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, NBS in DMF achieved regioselective bromination .
- Temperature Control : Reactions at 0–25°C minimize decomposition. A 29% yield was reported for bromination at 110°C, but lower temperatures (e.g., 50–80°C) may balance reactivity and stability .
- Additives : Catalytic Lewis acids (e.g., FeCl₃) or radical initiators (e.g., AIBN) can improve efficiency .
Q. What strategies address contradictory data in computational vs. experimental reactivity profiles?
- DFT Calculations : Compare HOMO/LUMO energies of the brominated pyrrolopyridine with experimental electrophilic substitution rates. For example, discrepancies in nitration vs. bromination selectivity can be resolved by modeling charge distribution .
- Kinetic Studies : Monitor reaction intermediates via in-situ IR or LC-MS. A study on ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives used LC-MS to track intermediates during cross-coupling .
- Isotopic Labeling : ²H or ¹³C labeling of the pyrrole ring can clarify mechanistic pathways for bromine incorporation .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Electronic Effects : The electron-withdrawing bromine at C3 increases electrophilicity at C4, favoring nucleophilic aromatic substitution (SNAr) with amines or alkoxides. For example, Pd-mediated coupling of 3-bromo derivatives with aryl amines achieved 70% yield .
- Steric Hindrance : Bulkier ligands (e.g., XPhos) improve coupling efficiency by reducing steric clashes between the bromine and catalyst .
- Competitive Pathways : Bromine can act as a leaving group in Ullmann or Buchwald-Hartwig reactions. A study on 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine highlighted iodine’s superior leaving-group ability compared to bromine .
Methodological Challenges and Solutions
Q. What purification techniques are effective for isolating this compound?
- Column Chromatography : Silica gel with hexane/EtOAc (3:1) effectively separates brominated products from dehalogenated byproducts .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals. Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate was recrystallized from DMSO/water .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve closely related impurities, as demonstrated for N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine .
Q. How can the stability of the ethyl ester group be maintained during acidic/basic reactions?
- pH Control : Neutralize reaction mixtures promptly. For example, after TFA deprotection of Boc groups, neutralize with NaHCO₃ to prevent ester hydrolysis .
- Protective Groups : Use acid-labile groups (e.g., trityl) for NH protection instead of Boc if strong acids are required .
- Low-Temperature Quenching : Quench reactions at 0°C to minimize ester degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
